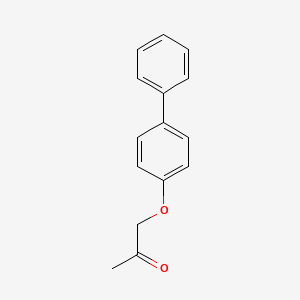

1-(4-Phenylphenoxy)propan-2-one

描述

Contextualization within Organic Chemistry of Aryloxy Ketones and Related Biphenyl (B1667301) Derivatives

1-(4-Phenylphenoxy)propan-2-one belongs to the class of aryloxy ketones, which are characterized by a ketone functional group attached to an alkyl chain that is, in turn, linked to an aryl group via an ether linkage. The "aryloxy" portion of the name signifies the presence of an aromatic ring attached to an oxygen atom, while the "ketone" points to the carbonyl group within the propanone backbone.

The structure also features a biphenyl moiety, where two phenyl rings are connected. Biphenyl derivatives are a cornerstone in various areas of chemistry, including medicinal chemistry and materials science, owing to their rigid and tunable structures. guidechem.com The presence of the biphenyl group in this compound introduces specific steric and electronic properties that influence its reactivity and potential interactions.

The synthesis of aryloxy ketones can often be achieved through methods like the Williamson ether synthesis, where a phenoxide is reacted with an α-halo ketone. gordon.edu In the case of this compound, this would conceptually involve the reaction of 4-phenylphenoxide with a halopropanone such as chloroacetone (B47974) or bromoacetone. Another potential, though less direct, route could involve the Darzens condensation. wikipedia.org

The general reactivity of aryloxy ketones is dictated by the interplay of the ether linkage and the ketone group. The ketone can undergo typical reactions such as reduction to a secondary alcohol, or nucleophilic addition at the carbonyl carbon. The ether bond is generally stable, but can be cleaved under harsh conditions.

Historical Overview of Research Trends Pertaining to this compound and Analogous Structures

Historically, research into aryloxy ketones has been driven by their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, aryloxy propanolamines, which can be synthesized from corresponding aryloxy propanones, have been investigated as β-blocking agents. nih.gov

Specific research on this compound itself is scarce in publicly accessible scientific literature. However, its history is notable in the context of industrial applications, specifically in the fragrance industry. The compound, identified by the CAS Number 34131-99-2, was investigated for its scent properties. However, subsequent studies revealed its potential as a skin sensitizer. This led to its prohibition as a fragrance ingredient, a decision based on findings from the Research Institute for Fragrance Materials (RIFM). This regulatory action represents a key historical data point for this specific molecule, highlighting the importance of toxicological evaluation in chemical product development.

Research on analogous structures, such as those with different substitution patterns on the biphenyl rings or variations in the ketone-containing side chain, has been more extensive. These studies have often focused on creating libraries of compounds to explore structure-activity relationships for various biological targets.

Current Research Landscape and Unaddressed Scientific Questions Regarding this compound

The current research landscape for this compound is largely defined by what is not known. The prohibition of its use in fragrances due to skin sensitization has likely limited further commercial or academic investigation into its properties.

However, this lack of data presents several unaddressed scientific questions:

Detailed Toxicological Profile: Beyond its classification as a skin sensitizer, a comprehensive toxicological profile of this compound is not publicly available. Understanding the mechanism of its sensitizing effect at a molecular level remains an open area for research. Studies on the metabolism of related phenoxy compounds are ongoing and could provide a framework for investigating the biotransformation of this molecule. nih.gov

Potential Biological Activities: The structural motifs present in this compound—the biphenyl and aryloxy ketone groups—are found in many biologically active molecules. chemicalbook.com A systematic investigation into its potential pharmacological activities has not been reported.

Physicochemical and Spectroscopic Characterization: Detailed experimental data, such as a comprehensive set of spectroscopic analyses (NMR, IR, Mass Spectrometry) and precise physicochemical properties (melting point, boiling point, solubility), are not readily found in the scientific literature. Such fundamental data is essential for any further research.

Synthetic Methodology: While general methods for the synthesis of aryloxy ketones are well-established, the optimization of a synthetic route to this compound, with a focus on yield, purity, and scalability, has not been documented.

The study of ketones and their metabolic effects is an active area of research, with implications for various physiological and pathological states. nih.govresearchgate.net While this compound is a synthetic compound, understanding its interaction with biological systems could contribute to the broader knowledge base of ketone body mimetics and modulators.

Data Tables

Table 1: General Properties of Aryloxy Ketones and Biphenyl Derivatives

| Feature | Aryloxy Ketones | Biphenyl Derivatives | Relevance to this compound |

| Key Functional Groups | Ether (-O-), Ketone (C=O) | Two directly linked phenyl rings | Possesses both aryloxy ketone and biphenyl functionalities. |

| General Synthesis | Williamson ether synthesis, Friedel-Crafts acylation | Suzuki coupling, Ullmann reaction | Synthesis would likely involve a combination or adaptation of these methods. |

| Common Applications | Pharmaceutical intermediates, fragrance components | Liquid crystals, pharmaceuticals, organic light-emitting diodes (OLEDs) | The biphenyl moiety suggests potential for materials science applications, though its primary historical use was in fragrances. |

| Key Reactivity | Nucleophilic addition at the carbonyl, stability of the ether bond | Electrophilic aromatic substitution on the phenyl rings | The molecule has multiple potential sites for chemical modification. |

Table 2: Potential Synthetic Approaches to this compound

| Reaction Name | Reactants | General Conditions |

| Williamson Ether Synthesis | 4-Phenylphenol (B51918), Chloroacetone (or Bromoacetone) | A base (e.g., NaOH, K2CO3) in a suitable solvent (e.g., acetone, DMF). gordon.edu |

| Reaction of an Organometallic Reagent | 4-Phenoxyphenyllithium or a Grignard reagent with a propanoyl electrophile | Anhydrous ether or THF as a solvent. |

Table 3: Comparison of this compound with a Related Compound

| Compound | Structure | Known Research Focus |

| This compound | A biphenyl group linked via an ether to a propan-2-one moiety. | Prohibited fragrance ingredient due to skin sensitization. |

| 1-(4-phenoxyphenoxy)-2-propanol | A phenoxyphenoxy group linked to a propan-2-ol moiety. | Intermediate in the synthesis of other molecules, including potential dual inhibitors of cPLA2α and FAAH. guidechem.com |

Structure

3D Structure

属性

IUPAC Name |

1-(4-phenylphenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12(16)11-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMKZKHZVXYJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309409 | |

| Record name | 1-(4-phenylphenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18859-38-6 | |

| Record name | 1-([1,1′-Biphenyl]-4-yloxy)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18859-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 211910 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018859386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC211910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-phenylphenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Phenylphenoxy Propan 2 One

Established Reaction Pathways for 1-(4-Phenylphenoxy)propan-2-one Synthesis

The traditional synthesis of this compound primarily relies on well-established organic reactions, namely etherification and ketone formation strategies. These methods are widely used due to their reliability and predictability.

Etherification and Ketone Formation Strategies in this compound Synthesis

The most common and direct route to this compound involves the Williamson ether synthesis. numberanalytics.comwikipedia.orgmasterorganicchemistry.com This S\textsubscript{N}2 reaction entails the nucleophilic attack of the 4-phenylphenoxide ion on an alkyl halide, specifically chloroacetone (B47974) or a related propylene (B89431) oxide derivative. numberanalytics.comwikipedia.org The 4-phenylphenoxide ion is typically generated in situ by treating 4-phenylphenol (B51918) with a strong base such as sodium hydroxide (B78521) or potassium carbonate. gordon.eduorgchemres.org

The reaction mechanism begins with the deprotonation of 4-phenylphenol by the base to form the more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of chloroacetone, displacing the chloride ion and forming the ether linkage, which results in the final product, this compound. wikipedia.org The choice of solvent is crucial and is often a polar aprotic solvent to facilitate the S\textsubscript{N}2 mechanism. numberanalytics.com

An alternative, though less direct, strategy involves the synthesis of an intermediate alcohol, (S)-1-(4-phenoxyphenoxy)-2-propanol, which can then be oxidized to the corresponding ketone. google.com This alcohol can be prepared by reacting 4-phenoxyphenol (B1666991) with (S)-propylene oxide in the presence of a base. google.com However, this method can lead to lower optical purity, and the low boiling point of propylene oxide presents challenges for large-scale handling. google.com

Convergent and Divergent Synthetic Approaches to this compound

In the context of synthesizing a relatively simple molecule like this compound, the distinction between convergent and divergent synthesis is less pronounced than in the synthesis of highly complex molecules. However, the principles can still be applied.

A convergent approach would involve the separate synthesis of the 4-phenylphenoxy moiety and the propan-2-one unit, followed by their coupling in a final step. The Williamson ether synthesis described above is a prime example of a convergent strategy. Here, 4-phenylphenol and chloroacetone are the two converging fragments.

A divergent approach , on the other hand, would start from a common intermediate that is then elaborated to create a library of related compounds, with this compound being one of the targets. For instance, one could start with a functionalized benzene (B151609) ring and introduce the phenoxy and the propanone side chains in a stepwise fashion. While less efficient for the sole production of this specific ketone, this approach is valuable in medicinal chemistry for generating structural analogs for structure-activity relationship studies.

Exploration of Novel and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in organic chemistry. This has led to the exploration of catalytic methods and green chemistry routes for the synthesis of this compound.

Catalytic Methods for the Synthesis of this compound

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis has emerged as a powerful tool for Williamson ether synthesis, offering several advantages over traditional methods. mdma.chptfarm.plresearchgate.net In this technique, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs. mdma.chmdpi.com This eliminates the need for anhydrous solvents and strong, hazardous bases, often allowing the use of aqueous sodium hydroxide or solid potassium carbonate. ptfarm.plcrdeepjournal.org The use of PTC can lead to higher yields, reduced reaction times, and milder reaction conditions, making the process more environmentally benign and suitable for industrial applications. ptfarm.plcrdeepjournal.org

Organocatalysis: While specific examples for the direct synthesis of this compound are not prevalent in the searched literature, organocatalysis represents a burgeoning field with the potential to offer novel synthetic routes. researchgate.netnih.gov Chiral organocatalysts could be employed to achieve asymmetric synthesis, which would be particularly relevant if a chiral version of the target molecule were desired. For instance, a chiral phosphoric acid could catalyze the conjugate addition of a nucleophile to an α,β-unsaturated ketone precursor. researchgate.net

Atom-Economical and Green Chemistry Routes for this compound

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product, is a key principle of green chemistry. scranton.eduprimescholars.comjocpr.com The Williamson ether synthesis, while widely used, has a moderate atom economy as it generates a salt byproduct (e.g., sodium chloride). wikipedia.org

To improve atom economy, alternative "one-pot" or tandem reactions are being explored. nih.govnih.govrsc.org A one-pot synthesis of alkyl aryl ethers has been developed using microwave irradiation and solvent-free conditions with potassium carbonate as a mild solid base, showcasing a greener approach. orgchemres.org Such methods aim to minimize waste by incorporating most of the atoms from the starting materials into the desired product. jocpr.com

Green Solvents and Conditions: The use of environmentally friendly solvents, or even solvent-free conditions, is another hallmark of green chemistry. orgchemres.org Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption. orgchemres.org The development of synthetic routes that utilize water as a solvent or operate under solvent-free conditions is a major goal in sustainable chemistry. rsc.org

Optimization of Reaction Conditions and Scale-Up Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale production of this compound requires careful optimization of reaction parameters and consideration of scalability.

Optimization of Reaction Conditions: Key parameters that need to be optimized include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst, base, and solvent. For instance, in the Williamson ether synthesis, the concentration of the base and the reaction temperature can significantly impact the yield and purity of the product. A patent for a similar compound, 1-(4-phenoxyphenyl)-2-propyl alcohol, suggests that a reaction temperature of 80°C and specific molar ratios of reactants are optimal. google.com The use of phase-transfer catalysts also requires optimization of the catalyst loading to achieve a balance between reaction rate and cost. mdma.ch

Scale-Up Considerations: Scaling up a chemical synthesis from the lab bench to a large reactor presents several challenges. enamine.netenamine.net These include efficient heat transfer, mass transfer between phases (especially in heterogeneous reactions like PTC), and safe handling of reagents and solvents. mdma.ch The choice of equipment, such as the type of reactor and stirrer, becomes critical for ensuring consistent product quality and yield on a larger scale. For industrial production, factors such as the cost and availability of starting materials, the ease of product isolation and purification, and the environmental impact of the process are of paramount importance. orgchemres.orgptfarm.pl The development of robust and scalable synthetic protocols is essential for the economically viable production of this compound.

In Depth Reactivity and Mechanistic Investigations of 1 4 Phenylphenoxy Propan 2 One

Chemical Transformations Involving the Ketone Functionality of 1-(4-Phenylphenoxy)propan-2-one

The ketone group is the most reactive site in this compound, readily participating in a variety of chemical reactions typical of carbonyl compounds.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.

A general mechanism for nucleophilic addition is as follows:

A nucleophile attacks the electrophilic carbonyl carbon.

The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

Protonation of the alkoxide intermediate yields the final alcohol product.

This reactivity is central to the synthesis of a variety of derivatives. For instance, the reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of tertiary alcohols. Similarly, the addition of cyanide ions (from sources like HCN or NaCN) would produce a cyanohydrin. The reaction with primary amines yields imines, while secondary amines form enamines.

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

| Primary Amine | Methylamine (CH₃NH₂) | Imine |

| Secondary Amine | Dimethylamine ((CH₃)₂NH) | Enamine |

Reduction and Oxidation Reactions of the Ketone

Reduction: The ketone functionality of this compound can be readily reduced to a secondary alcohol, 1-(4-phenylphenoxy)propan-2-ol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, typically used in alcoholic solvents like methanol or ethanol. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be employed, though it is less selective and reacts violently with protic solvents. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another effective method for this reduction.

Biocatalytic reductions of related α-arylsulfanyl propan-2-ones have been explored, utilizing yeast strains and recombinant alcohol dehydrogenases to produce chiral alcohols with high enantioselectivity. mdpi.com This suggests that similar enzymatic methods could be applied to this compound to obtain specific stereoisomers of the corresponding alcohol.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. A synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation, which involves treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an ester. libretexts.org In the case of this compound, this reaction would be expected to yield either (4-phenylphenoxy)methyl acetate or methyl 2-(4-phenylphenoxy)propanoate, depending on the migratory aptitude of the adjacent groups.

Enolization, Alkylation, and Related Reactions at the α-Carbon

The protons on the carbon atoms adjacent to the carbonyl group (the α-carbons) in this compound are acidic and can be removed by a base to form a resonance-stabilized enolate ion. The formation of this enolate is a crucial step in several important synthetic transformations.

Enolization: The process of forming an enol or enolate is known as enolization. The α-protons of this compound can be abstracted by a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. This enolate exists as a mixture of resonance structures, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.

Alkylation: The enolate of this compound is a powerful nucleophile and can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. This reaction, known as α-alkylation, is a versatile method for introducing alkyl substituents. The choice of base and reaction conditions can influence the regioselectivity of alkylation if the ketone is unsymmetrical. For this compound, alkylation will occur at the methyl group.

| Reagent | Base | Product |

| Methyl iodide (CH₃I) | Lithium diisopropylamide (LDA) | 1-(4-Phenylphenoxy)butan-2-one |

| Benzyl bromide (C₆H₅CH₂Br) | Sodium hydride (NaH) | 1-(4-Phenylphenoxy)-3-phenylbutan-2-one |

Reactions Affecting the Ether Linkage and Aromatic Moieties of this compound

While the ketone functionality is the primary site of reactivity, the ether linkage and the aromatic rings can also undergo chemical transformations under specific conditions.

Cleavage Reactions of the Aryloxy Ether

The ether linkage in this compound is an aryl ether. Aryl ethers are generally very stable and resistant to cleavage due to the strength of the sp²-hybridized carbon-oxygen bond. Cleavage of the ether bond typically requires harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org In the case of this compound, cleavage with HBr or HI would be expected to yield 4-phenylphenol (B51918) and 1-halopropan-2-one. Diaryl ethers, such as diphenyl ether, are particularly resistant to cleavage by HI. doubtnut.com

Electrophilic Aromatic Substitution on the Phenyl and Phenoxy Rings

The two aromatic rings in this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The regioselectivity of these reactions is determined by the directing effects of the substituents on each ring.

The phenoxy group (-OAr) is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate formed during the substitution. wikipedia.org The phenyl group is also an ortho-, para-director, although it is less activating than the phenoxy group. The propan-2-one substituent is a deactivating, meta-directing group.

Therefore, for the phenyl ring attached to the oxygen, electrophilic substitution will be directed to the ortho and para positions relative to the ether linkage. For the terminal phenyl ring, substitution will also be directed to the ortho and para positions. The presence of multiple directing groups can lead to a mixture of products, and the precise outcome will depend on the specific electrophile and reaction conditions.

| Reaction | Reagent | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers |

| Bromination | Br₂, FeBr₃ | Mixture of bromo-substituted isomers |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Mixture of acetyl-substituted isomers |

Elucidation of Reaction Mechanisms for Key Transformations of this compound

The reactivity of this compound is primarily dictated by the presence of the ketone carbonyl group and the adjacent alpha-protons. The ether linkage, while generally stable, and the biphenyl (B1667301) moiety can exert electronic and steric influences on the molecule's reactions.

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic studies, which measure the rates of chemical reactions, and thermodynamic studies, which determine the energy changes and equilibrium positions of reactions, are crucial for a comprehensive understanding of a compound's chemical behavior. Such studies provide quantitative data, including rate constants, activation energies, and equilibrium constants, which are essential for optimizing reaction conditions and for the theoretical modeling of reaction pathways.

Unfortunately, a detailed search of scientific databases reveals a lack of specific kinetic and thermodynamic data for reactions involving this compound. While it is possible to extrapolate from studies on analogous ketones and ethers, any such analysis would be speculative and would not meet the rigorous standards of a focused investigation on this specific compound.

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Representative Reaction of this compound (Illustrative Only)

| Reaction Type | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Gibbs Free Energy of Reaction (ΔG) (kJ/mol) |

| Enolate Formation | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Aldol Condensation | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Nucleophilic Addition | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only to demonstrate the type of data that would be presented if available. No experimental or theoretical data for this compound was found in the public domain.

Stereochemical Outcomes and Control in Reactions of this compound

The stereochemical outcome of a reaction is a critical aspect of its mechanistic study, particularly when new chiral centers are formed. In the case of this compound, reactions at the alpha-carbon or the carbonyl carbon could potentially generate stereoisomers. Understanding and controlling the stereochemistry of these reactions is of significant interest in synthetic chemistry.

As with kinetic and thermodynamic data, specific studies on the stereochemical outcomes and the methods for stereochemical control in reactions of this compound are not available in the current body of scientific literature. General principles of stereoselective synthesis could be applied to predict potential outcomes, but without experimental verification, these remain theoretical.

Table 2: Potential Stereochemical Outcomes in Reactions of this compound (Theoretical)

| Reaction Type | Potential Chiral Center | Expected Outcome without Chiral Control | Potential Methods for Stereocontrol |

| Aldol Addition | C3 (β-carbon of product) | Racemic mixture | Use of chiral catalysts or auxiliaries |

| Reduction of Ketone | C2 | Racemic mixture | Use of chiral reducing agents |

| α-Alkylation | C1 | Racemic mixture | Use of chiral bases or phase-transfer catalysts |

Note: This table is based on theoretical principles of stereochemistry and does not represent the results of specific studies on this compound.

An exploration of the chemical versatility of this compound reveals significant potential for the synthesis of a diverse range of analogues. Through targeted modifications of its core structure, including the ketone moiety, propyl chain, and aromatic rings, novel derivatives with potentially unique chemical and physical properties can be developed. This article delves into the various derivatization strategies and the synthesis of analogues based on this parent compound, providing insights into the structure-reactivity and structure-property relationships that emerge from these chemical transformations.

Advanced Spectroscopic and Structural Elucidation Studies of 1 4 Phenylphenoxy Propan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 1-(4-Phenylphenoxy)propan-2-one

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

Based on established chemical shift principles, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. The protons of the biphenyl (B1667301) system are expected to appear in the aromatic region (δ 7.0-8.0 ppm), with the methylene (B1212753) protons adjacent to the ether oxygen shifted downfield (around δ 4.6 ppm), and the methyl protons appearing as a singlet in the upfield region (around δ 2.2 ppm). Similarly, the carbon signals for the aromatic rings, the carbonyl group, the methylene carbon, and the methyl carbon can be predicted.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~206.0 |

| 2 | 4.65 (s, 2H) | ~73.0 |

| 3 | 2.20 (s, 3H) | ~28.0 |

| 4 | - | ~158.0 |

| 5, 9 | 7.05 (d, J=8.5 Hz, 2H) | ~119.0 |

| 6, 8 | 7.55 (d, J=8.5 Hz, 2H) | ~129.0 |

| 7 | - | ~135.0 |

| 10 | - | ~140.0 |

| 11, 15 | 7.60 (d, J=8.0 Hz, 2H) | ~127.0 |

| 12, 14 | 7.45 (t, J=8.0 Hz, 2H) | ~129.5 |

| 13 | 7.35 (t, J=7.5 Hz, 1H) | ~127.5 |

Note: These are predicted values and may vary slightly from experimental results.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment

Two-dimensional NMR experiments are crucial for confirming the predicted assignments and elucidating the precise connectivity of this compound.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between scalar-coupled protons. For this molecule, significant cross-peaks are expected between the ortho- and meta-protons on both phenyl rings, confirming their respective spin systems. No correlations would be observed for the singlet methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to their attached carbons. This would definitively link the proton signals at δ 4.65 and δ 2.20 to the methylene (C2) and methyl (C3) carbons, respectively. It would also allow for the assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations are summarized in the table below.

Expected Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbons (¹³C) |

| H2 (δ ~4.65) | C1, C3, C4 |

| H3 (δ ~2.20) | C1, C2 |

| H5/H9 (δ ~7.05) | C4, C7, C6/C8 |

| H6/H8 (δ ~7.55) | C4, C7, C5/C9 |

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space correlations between protons that are in close proximity. This is valuable for conformational analysis. For this compound, NOESY could show correlations between the methylene protons (H2) and the protons on the adjacent phenyl ring (H5/H9), providing insight into the preferred orientation around the ether linkage.

Dynamic NMR Studies for Conformational Analysis of this compound

The structure of this compound possesses rotational freedom around the C-O ether bond and the C-C bond connecting the two phenyl rings. Dynamic NMR (DNMR) spectroscopy, involving the acquisition of NMR spectra at variable temperatures, could be employed to study the conformational dynamics of this molecule.

At room temperature, rapid rotation around these bonds would likely result in a time-averaged spectrum. However, at lower temperatures, the rotation may become slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. By analyzing the changes in the NMR line shapes as a function of temperature, it would be possible to determine the energy barriers to rotation and gain a deeper understanding of the conformational preferences of the molecule in solution. For instance, restricted rotation could lead to the inequivalence of the ortho-protons (and carbons) on the phenoxy ring.

Advanced Mass Spectrometry Techniques for Molecular Characterization of this compound

Advanced mass spectrometry techniques are essential for the accurate determination of the molecular weight and for elucidating the fragmentation pathways of this compound, which in turn provides structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₁₅H₁₄O₂.

Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Exact Mass |

| C₁₅H₁₄O₂ | [M]⁺ | 226.0994 |

| [M+H]⁺ | 227.1072 | |

| [M+Na]⁺ | 249.0891 |

An experimental HRMS measurement that matches one of these calculated values to within a few parts per million (ppm) would confirm the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion, [M]⁺ or the protonated molecule, [M+H]⁺) to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the compound's structure. For this compound, several characteristic fragmentation pathways can be proposed based on the known behavior of ketones and aryl ethers.

A plausible fragmentation pathway initiated by alpha-cleavage, a common fragmentation for ketones, would involve the loss of a methyl radical to form a stable acylium ion. Subsequent fragmentations could involve cleavage of the ether bond.

Proposed Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Structure/Fragment |

| 226 | [C₁₅H₁₄O₂]⁺ (Molecular Ion) |

| 183 | [M - COCH₃]⁺ |

| 168 | [M - C₃H₆O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

The observation of these and other fragment ions in an MS/MS experiment would provide strong evidence for the proposed structure of this compound.

X-ray Crystallography for Solid-State Structure Determination of this compound

While NMR and mass spectrometry provide comprehensive information about the molecule in the solution and gas phases, respectively, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state. If suitable single crystals of this compound could be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and dihedral angles.

This technique would be particularly insightful for determining the preferred conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings and the orientation of the propan-2-one substituent relative to the phenoxy ring. Furthermore, X-ray crystallography would reveal the nature of any intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking interactions between the aromatic rings, which govern the crystal packing. This detailed structural information at the atomic level is invaluable for a complete understanding of the compound's properties.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational modes of molecular bonds, which are unique to the types of atoms and the nature of the chemical bonds connecting them. For this compound, these techniques allow for the characterization of its key structural features, including the ketone, ether, and aromatic moieties.

The principal functional groups present in this compound are:

Aryl Ketone: The carbonyl group (C=O) of the propan-2-one moiety.

Aryl Ether: The ether linkage (C-O-C) connecting the phenoxy group to the propanone unit.

Biphenyl System: The two connected phenyl rings.

Aliphatic Hydrocarbon: The methylene (-CH2-) and methyl (-CH3) groups.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Specific functional groups absorb IR radiation at characteristic frequencies.

The expected characteristic IR absorption bands for this compound are detailed below. The saturated aliphatic ketone carbonyl (C=O) stretching vibration typically appears around 1715 cm⁻¹. Aromatic hydrocarbons exhibit absorptions from carbon-carbon stretching in the 1600-1400 cm⁻¹ region. vscht.cz

Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~3100-3000 | C-H Stretch | Aromatic (C-H) | Medium-Weak |

| ~2950-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) | Medium-Weak |

| ~1715 | C=O Stretch | Ketone | Strong |

| ~1600 & ~1480 | C=C Stretch | Aromatic Ring | Medium |

| ~1240 | C-O-C Asymmetric Stretch | Aryl Ether | Strong |

| ~1100 | C-O-C Symmetric Stretch | Aryl Ether | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, typically from a laser. youtube.com The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a bond. Therefore, symmetric, non-polar bonds often produce strong Raman signals, while polar bonds can be weak or inactive.

For this compound, the aromatic ring vibrations are expected to be particularly prominent in the Raman spectrum due to the high polarizability of the π-electron system. The symmetric stretching of the C=C bonds in the phenyl rings will result in strong Raman bands. researchgate.net Conversely, the polar C=O bond, which gives a strong IR signal, is expected to show a weaker signal in the Raman spectrum.

Predicted Major Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~3060 | C-H Stretch | Aromatic (C-H) | Strong |

| ~2925 | C-H Stretch | Aliphatic (-CH₃, -CH₂) | Medium |

| ~1715 | C=O Stretch | Ketone | Weak |

| ~1600 | C=C Stretch | Aromatic Ring | Very Strong |

| ~1240 | C-O-C Stretch | Aryl Ether | Medium |

| ~1000 | Ring Breathing Mode | Aromatic Ring | Strong |

Theoretical and Computational Chemistry of 1 4 Phenylphenoxy Propan 2 One

Quantum Chemical Calculations on 1-(4-Phenylphenoxy)propan-2-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations can elucidate its electronic structure and conformational preferences, which are key determinants of its chemical behavior.

Electronic Structure and Molecular Orbital Analysis of this compound

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: a biphenyl (B1667301) ether moiety and a propan-2-one chain. The biphenyl ether core provides a large, delocalized π-system, while the ketone group introduces a localized region of high electron density and electrophilicity.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack.

For this compound, the HOMO is expected to be primarily localized on the electron-rich phenoxy ring, a common feature in such aromatic ethers. The LUMO, on the other hand, is anticipated to be centered on the carbonyl group of the propan-2-one fragment, specifically on the antibonding π* orbital of the C=O bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO-1 | -7.85 | Phenyl ring |

| HOMO | -6.92 | Phenoxy ring |

| LUMO | -1.23 | Carbonyl group (C=O) |

| LUMO+1 | -0.45 | Phenyl ring |

Note: These values are illustrative and would be determined with precision through methods like Density Functional Theory (DFT).

Conformational Analysis and Energy Minima of this compound

The three-dimensional structure of this compound is not rigid, possessing several rotatable single bonds that give rise to various conformations. pharmacy180.comlibretexts.orgpressbooks.pubyoutube.com The most significant rotations occur around the C-O bond of the ether linkage and the C-C bond connecting the two phenyl rings. These rotations are governed by a balance of steric hindrance and electronic effects. pharmacy180.comlibretexts.orgpressbooks.pubyoutube.com

Conformational analysis aims to identify the lowest energy conformations, as these are the most populated and therefore most representative of the molecule's structure. pharmacy180.comlibretexts.orgpressbooks.pubyoutube.com The dihedral angle between the two phenyl rings is a key parameter, with a twisted conformation generally being more stable than a planar one due to the reduction of steric clashes between ortho-hydrogens. Similarly, the orientation of the propan-2-one side chain relative to the phenoxy ring will have multiple energy minima.

Table 2: Hypothetical Relative Energies of Key Conformations of this compound

| Conformation | Dihedral Angle (Phenyl-Phenyl) | Relative Energy (kcal/mol) |

| Global Minimum | ~40° | 0.00 |

| Planar Biphenyl | 0° | +2.5 |

| Perpendicular Biphenyl | 90° | +1.8 |

Note: The relative energies are hypothetical and serve to illustrate the energetic landscape of the molecule.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the potential energy surface of a chemical transformation. nih.govmdpi.com This includes the identification of reactants, products, intermediates, and, crucially, transition states. nih.govmdpi.com For this compound, a relevant reaction to model would be the enolate formation under basic conditions, a key step in many reactions of ketones.

By mapping the reaction coordinate, which represents the progress of the reaction, the transition state—the point of highest energy along this path—can be located. nih.govmdpi.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, a critical factor in reaction kinetics. The geometry of the transition state provides insight into the stereochemical and electronic demands of the reaction.

Table 3: Hypothetical Energy Profile for the Enolization of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant (Ketone + Base) | 0.0 |

| Transition State | +15.2 |

| Product (Enolate + Conjugate Acid) | -5.7 |

Note: These energy values are illustrative of a typical enolization reaction.

Prediction of Spectroscopic Parameters for this compound (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A powerful application of computational chemistry is the prediction of spectroscopic data. For this compound, methods like DFT can be used to calculate NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared spectroscopy). These predicted spectra can be invaluable for the identification and characterization of the compound, especially when compared with experimental data.

The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculation. For instance, calculated NMR chemical shifts are often referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to improve their correlation with experimental values.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | 206.5 |

| Methylene (B1212753) Protons | 4.65 | - |

| Methylene Carbon | - | 52.3 |

| Methyl Protons | 2.18 | - |

| Methyl Carbon | - | 28.9 |

| Aromatic Protons | 6.9 - 7.6 | - |

| Aromatic Carbons | - | 118 - 158 |

Note: These are representative chemical shifts for the given functional groups.

Table 5: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C=O Stretch | 1715 | Strong, characteristic of a ketone |

| C-O-C Stretch (Aryl-Alkyl Ether) | 1245 | Strong, asymmetric stretch |

| C-H Stretch (Aromatic) | 3050-3100 | Medium to weak |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

Note: These frequencies are typical for the specified bonds and are often subject to scaling factors in computational predictions.

Molecular Dynamics Simulations for Intermolecular Interactions Involving this compound

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in a solvent or in the solid state. nih.govmdpi.complos.orgnih.gov MD simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. nih.govmdpi.complos.orgnih.gov

For this compound, MD simulations can provide insights into its solvation properties, its aggregation behavior, and its interactions with other molecules, such as biological macromolecules. nih.govmdpi.complos.orgnih.gov For example, a simulation could reveal the preferred orientation of solvent molecules around the solute and the strength of intermolecular forces like hydrogen bonds and van der Waals interactions.

Table 6: Typical Parameters and Outputs of an MD Simulation of this compound in Water

| Parameter/Output | Description |

| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM) |

| Simulation Time | The duration of the simulation, typically in nanoseconds |

| Radial Distribution Function | Describes the probability of finding a solvent molecule at a certain distance from the solute |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the solute and solvent |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's structure from a reference structure over time |

Note: These are general aspects of an MD simulation setup and the data that can be extracted.

Applications of 1 4 Phenylphenoxy Propan 2 One As a Synthetic Intermediate

Utilization as a Precursor in the Synthesis of Complex Organic Molecules

The molecular framework of 1-(4-Phenylphenoxy)propan-2-one offers a reactive platform for the construction of more elaborate chemical entities. The ketone carbonyl group is a primary site for a wide array of chemical transformations. For instance, it can readily undergo nucleophilic addition reactions, allowing for the introduction of various alkyl, aryl, or other functional groups. The adjacent methylene (B1212753) group is activated by the carbonyl, making it susceptible to deprotonation and subsequent alkylation or acylation, thus enabling chain extension and the introduction of further complexity.

Furthermore, the 4-phenylphenoxy group can be modified through electrophilic aromatic substitution reactions on either of the phenyl rings, although the phenoxy-substituted ring is generally more activated. This allows for the incorporation of additional functional groups such as halogens, nitro groups, or alkyl chains, which can then be used for further synthetic manipulations, including cross-coupling reactions to build even larger molecular systems.

Role of this compound in Multi-Step Organic Synthesis Sequences

The true utility of a synthetic intermediate is often demonstrated in its seamless integration into multi-step reaction pathways to afford complex target molecules. While direct multi-step syntheses starting from this compound are not extensively documented in publicly available literature, the synthetic routes to structurally related compounds highlight its potential. A notable example is the synthesis of propan-2-one substituted tetrazolylalkanoic acids, which are investigated as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. nih.gov A key intermediate in this synthesis is 2-[(4-phenoxyphenoxy)methyl]oxirane, which can be considered a synthetic equivalent of this compound.

The multi-step synthesis to a key precursor for these bioactive molecules is detailed in the table below, illustrating the type of transformations the 4-phenoxyphenoxy moiety can undergo.

Table 1: Multi-step Synthesis of a Triazole Derivative from a 4-Phenoxyphenoxy Precursor nih.gov

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 2-[(4-Phenoxyphenoxy)methyl]oxirane | Sodium azide, Ammonium (B1175870) chloride, Methanol/Water, 70 °C | 1-Azido-3-(4-phenoxyphenoxy)propan-2-ol | 65 |

| 2 | 1-Azido-3-(4-phenoxyphenoxy)propan-2-ol | Methyl pent-4-ynoate, Sodium ascorbate, Copper(II) sulfate (B86663) hydrate, tert-Butanol/Water, Room Temperature | Methyl 3-{1-[2-hydroxy-3-(4-phenoxyphenoxy)propyl]-1H-1,2,3-triazol-4-yl}propionate | 44 |

| 3 | Methyl 3-{1-[2-hydroxy-3-(4-phenoxyphenoxy)propyl]-1H-1,2,3-triazol-4-yl}propionate | Dess–Martin periodinane, Dichloromethane, Room Temperature | Methyl 3-{1-[2-oxo-3-(4-phenoxyphenoxy)propyl]-1H-1,2,3-triazol-4-yl}propionate | - |

This synthetic sequence showcases the robustness of the 4-phenoxyphenoxy scaffold throughout a series of reactions including an epoxide ring-opening, a copper-catalyzed azide-alkyne cycloaddition (a "click" reaction), and an oxidation of a secondary alcohol to a ketone. This demonstrates that the this compound core structure is compatible with a range of modern synthetic methodologies, making it a reliable building block for the assembly of complex molecules.

Building Block for the Construction of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. sigmaaldrich.com The structure of this compound is well-suited for the synthesis of various heterocyclic systems. The 1,3-relationship between the ether oxygen and the ketone carbonyl, along with the reactivity of the α-protons, provides the necessary functionality for cyclization reactions.

While specific examples utilizing this compound are not prevalent, analogous reactions with other ketones demonstrate its potential. For instance, ketones are common starting materials for the synthesis of furans, pyrroles, and thiophenes via the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an appropriate reagent. This compound could be readily converted to a 1,4-dicarbonyl compound through α-acylation, thus opening a pathway to a variety of five-membered heterocycles.

Furthermore, condensation reactions of the ketone with various dinucleophiles can lead to the formation of six-membered heterocyclic rings. For example, reaction with a hydrazine (B178648) derivative could yield a dihydropyridazine, and reaction with a β-dicarbonyl compound or its equivalent in the presence of an ammonia (B1221849) source could lead to the formation of a substituted pyridine.

The synthesis of flavanones from 2-hydroxyacetophenones and benzaldehydes, promoted by polyphosphoric acid, provides another example of how a ketone functionality can be a key element in the formation of a heterocyclic ring system through intramolecular cyclization. nih.gov This suggests that appropriately substituted derivatives of this compound could undergo similar acid-catalyzed cyclizations to produce novel heterocyclic structures.

Table 2: Examples of Heterocycle Synthesis from Ketone Precursors

| Heterocycle Type | General Precursors | Key Reaction Type | Reference |

| Pyrrolones | Primary enaminones and diphenylcyclopropenone | Microwave-assisted reaction with a catalyst | nih.gov |

| Flavanones | 2-Hydroxyacetophenones and benzaldehydes | Polyphosphoric acid-promoted one-pot synthesis | nih.gov |

| 3(2H)-Furanones | γ-Hydroxyalkynones | Gold-catalyzed cyclization | organic-chemistry.org |

Potential as a Ligand or Catalyst Precursor in Organometallic Chemistry

In the field of organometallic chemistry, ligands play a crucial role in modulating the properties and reactivity of metal catalysts. The this compound scaffold possesses features that could be exploited for the development of novel ligands. The biphenyl (B1667301) moiety can be functionalized with coordinating groups such as phosphines, amines, or pyridyls. These functional groups can then chelate to a metal center, forming a stable organometallic complex.

The flexible ether linkage could allow for the resulting ligand to adopt various conformations, which can be beneficial in catalysis by enabling the catalyst to accommodate different substrates. Furthermore, the chirality that can be introduced at the 2-position of the propane (B168953) chain (for example, through asymmetric reduction of the ketone followed by further manipulation) could lead to the development of chiral ligands for asymmetric catalysis.

While there are no specific examples in the literature of this compound being used as a ligand or catalyst precursor, the general principles of ligand design suggest its potential. The synthesis of magnetically separable catalysts, for instance, often involves the immobilization of catalytically active species on a support. researchgate.net The aromatic rings of this compound could be functionalized to enable grafting onto a solid support, leading to heterogeneous catalysts that are easily recoverable and reusable.

The development of new catalysts is a dynamic area of research, and the exploration of novel ligand scaffolds is a key driver of innovation. The structural attributes of this compound make it an intriguing candidate for future investigations in this domain.

Conclusion and Future Academic Research Directions for 1 4 Phenylphenoxy Propan 2 One

Summary of Key Academic Contributions and Insights

Academic research specifically focused on 1-(4-phenylphenoxy)propan-2-one is limited, with much of the available information originating from chemical supplier databases and patent literature. The primary contribution from these sources is the confirmation of its chemical identity and basic physicochemical properties. It is cataloged under CAS number 18859-38-6 and is also known by synonyms such as 1-([1,1'-biphenyl]-4-yloxy)propan-2-one and 1-(biphenyl-4-yloxy)acetone.

Insights into its reactivity and potential applications are largely inferred from the behavior of structurally related compounds. The molecule contains three key functional groups: a ketone, an ether linkage, and a biphenyl (B1667301) system. Each of these imparts specific chemical properties that suggest avenues for further research. For example, studies on other propan-2-one substituted compounds indicate the ketone group is a reactive site for various transformations. Similarly, research on biphenyl derivatives points towards a wide range of applications in materials science and medicinal chemistry.

Identification of Unexplored Reactivity and Transformation Pathways for this compound

The chemical structure of this compound presents several opportunities for exploring currently undocumented reactivity and transformation pathways.

Ketone Group Transformations: The carbonyl group of the propan-2-one moiety is a prime site for a variety of chemical reactions that remain unexplored for this specific molecule. These include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-phenylphenoxy)propan-2-ol, using various reducing agents. This transformation could be a stepping stone to other derivatives.

Reductive Amination: Reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent could yield novel amine derivatives, which are common scaffolds in pharmacologically active compounds.

Wittig Reaction: The reaction with phosphorus ylides could be employed to introduce a carbon-carbon double bond, leading to the synthesis of various substituted alkenes.

Aldol Condensation: Base- or acid-catalyzed self-condensation or crossed-aldol condensation with other carbonyl compounds could lead to the formation of more complex β-hydroxy ketones or α,β-unsaturated ketones.

Ether Linkage Reactivity: While the ether bond is generally stable, its cleavage under harsh conditions (e.g., strong acids like HBr or HI) could be investigated to regenerate 4-hydroxybiphenyl and a propanone derivative.

Biphenyl Ring Functionalization: The biphenyl group offers two aromatic rings for electrophilic substitution reactions. The directing effects of the ether linkage and the alkyl ketone side chain would influence the regioselectivity of reactions such as:

Nitration and Halogenation: Introduction of nitro or halogen groups onto the aromatic rings could provide intermediates for further synthetic modifications, such as the introduction of amino groups or for use in cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: These reactions could be used to introduce further functional groups onto the biphenyl system, although the reaction conditions would need to be carefully controlled to avoid side reactions.

Opportunities for Advanced Synthetic Methodologies Toward and From this compound

While the classical Williamson ether synthesis provides a straightforward route to this compound, there are opportunities to develop more advanced and efficient synthetic methods.

Table 1: Potential Advanced Synthetic Methodologies

| Method | Description | Potential Advantages |

| Phase-Transfer Catalysis | The use of a phase-transfer catalyst in the Williamson ether synthesis could facilitate the reaction between the aqueous phenoxide and the organic halo-propanone, potentially leading to higher yields and milder reaction conditions. | Improved reaction rates, higher yields, and easier work-up procedures. |

| Microwave-Assisted Synthesis | Microwave irradiation can significantly accelerate the rate of organic reactions. Its application to the synthesis of this compound could reduce reaction times from hours to minutes. | Rapid reaction times, often leading to higher purity products and increased energy efficiency. |

| Flow Chemistry | A continuous flow process for the synthesis could offer better control over reaction parameters, improved safety for exothermic reactions, and easier scalability. | Enhanced safety, reproducibility, and scalability for industrial production. |

Furthermore, this compound itself can serve as a precursor for more complex molecules using modern synthetic techniques. For example, the ketone functionality could be a handle for asymmetric synthesis, leading to chiral alcohols or amines with potential applications in catalysis or medicinal chemistry.

Potential for Novel Applications of this compound in Chemical Research

Based on the chemistry of its constituent parts, this compound and its derivatives hold potential for a variety of applications in chemical research.

Medicinal Chemistry: The biphenyl moiety is a common feature in many pharmaceuticals. The combination of a biphenyl group with a flexible ether and a reactive ketone makes this compound an interesting scaffold for the design of new therapeutic agents. For instance, related phenoxypropanone structures have been investigated as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) and cytosolic phospholipase A2α, which are targets for anti-inflammatory and analgesic drugs. nih.gov

Materials Science: Biphenyl derivatives are widely used in the synthesis of liquid crystals and advanced polymers due to their rigid structure. The introduction of the this compound unit into polymer backbones could lead to materials with interesting thermal and mechanical properties. The ketone group could also be used for cross-linking or post-polymerization modification.

Agrochemicals: The phenoxy ether linkage is present in many herbicides and pesticides. The specific combination of functional groups in this molecule could be explored for potential biological activity in an agricultural context.

常见问题

Q. What are the key physicochemical properties of 1-(4-Phenylphenoxy)propan-2-one, and how are they experimentally determined?

Methodological Answer: Physicochemical properties are typically determined via spectroscopic, chromatographic, and thermal methods. For analogous compounds (e.g., 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one), the following data are reported:

| Property | Value/Method | Evidence Source |

|---|---|---|

| Molecular Weight | 210.23 g/mol (calculated) | |

| Boiling Point | 340°C (predicted for analogs) | |

| Density | 1.07–1.142 g/cm³ (experimental) | |

| Spectral Characterization | NMR, FT-IR, and MS |

For the target compound, validate properties experimentally using:

Q. What synthetic routes are reported for arylpropanone derivatives, and how can they be adapted for this compound?

Methodological Answer: Common routes for analogous compounds include:

- Condensation Reactions : Reacting phenols with α-haloketones (e.g., chloroacetone) in basic media (K₂CO₃) .

- Nucleophilic Substitution : Using propargyl bromide with phenolic substrates under controlled temperatures (60–80°C) .

- Friedel-Crafts Acylation : Introducing ketone groups to aromatic rings via AlCl₃ catalysis (limited by steric hindrance) .

Q. Optimization Tips :

Q. What safety protocols are critical during laboratory handling of arylpropanones?

Methodological Answer: For structurally similar compounds (e.g., 1-(4-Methylphenyl)pentan-2-one):

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Waste Disposal : Segregate organic waste and consult hazardous material guidelines .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate theoretical NMR/IR spectra and compare with experimental data to identify discrepancies (e.g., tautomerism or isomerism) .

- Crystallographic Software (SHELX) : Refine X-ray diffraction data to resolve ambiguities in bond lengths/angles .

- Molecular Dynamics Simulations : Model solvent effects on spectral properties .

Case Study : For a biphenylpropanone analog, DFT-calculated IR stretches (C=O at ~1,700 cm⁻¹) validated experimental FT-IR data .

Q. How can reaction conditions be optimized to minimize by-products in arylpropanone synthesis?

Methodological Answer:

- Temperature Control : Lower temperatures (≤70°C) reduce ketone decomposition .

- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaH) to improve regioselectivity .

- In Situ Monitoring : Use Raman spectroscopy to detect intermediate species .

Example : Propargylation of phenolic substrates at 60°C with K₂CO₃ achieved >90% yield .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in arylpropanone derivatives?

Methodological Answer:

- Functional Group Modifications : Introduce electron-withdrawing/donating groups (e.g., -OCH₃, -NO₂) to study electronic effects on bioactivity .

- Biological Assays : Pair synthetic derivatives with enzymatic inhibition studies (e.g., COX-2 for anti-inflammatory activity) .

- QSAR Modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with activity data .

Challenge : Differentiating steric vs. electronic contributions requires orthogonal experimental designs (e.g., isotopic labeling) .

Q. How can crystallographic twinning or disorder be addressed in structural studies of arylpropanones?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。